2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 539808-90-7
VCID: VC14889474
InChI: InChI=1S/C27H27N5O5S/c1-4-36-21-11-12-22(24(15-21)32(34)35)28-26(33)17-38-27-30-29-25(16-37-20-8-6-5-7-9-20)31(27)23-13-10-18(2)14-19(23)3/h5-15H,4,16-17H2,1-3H3,(H,28,33)
SMILES:
Molecular Formula: C27H27N5O5S
Molecular Weight: 533.6 g/mol

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide

CAS No.: 539808-90-7

Cat. No.: VC14889474

Molecular Formula: C27H27N5O5S

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide - 539808-90-7

Specification

CAS No. 539808-90-7
Molecular Formula C27H27N5O5S
Molecular Weight 533.6 g/mol
IUPAC Name 2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxy-2-nitrophenyl)acetamide
Standard InChI InChI=1S/C27H27N5O5S/c1-4-36-21-11-12-22(24(15-21)32(34)35)28-26(33)17-38-27-30-29-25(16-37-20-8-6-5-7-9-20)31(27)23-13-10-18(2)14-19(23)3/h5-15H,4,16-17H2,1-3H3,(H,28,33)
Standard InChI Key DBVGYHOREQEZAF-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has the molecular formula C₂₇H₂₇N₅O₅S and a molecular weight of 533.6 g/mol . Key structural components include:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • A sulfanyl (-S-) group linking the triazole to an acetamide moiety.

  • Phenoxymethyl and 2,4-dimethylphenyl groups attached to the triazole.

  • An N-(4-ethoxy-2-nitrophenyl) substituent on the acetamide .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₇H₂₇N₅O₅S
Molecular Weight533.6 g/mol
CAS Registry Number539808-90-7
SMILES NotationCCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4)N+[O-]

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, often involving:

  • Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives .

  • Sulfanyl-acetamide coupling using mercaptoacetic acid or its derivatives .

  • Nitro-aryl functionalization via nitration of precursor phenols .

A representative pathway for analogous triazole-acetamides involves:

  • Step 1: Condensation of 2,4-dimethylphenylhydrazine with phenoxymethyl isothiocyanate to form a thiosemicarbazide intermediate .

  • Step 2: Alkaline cyclization to yield the 1,2,4-triazole-thione .

  • Step 3: Alkylation with chloroacetamide derivatives under basic conditions .

Table 2: Yield Optimization Strategies

ConditionImpact on YieldSource
Ultrasonic irradiationIncreases yield by 15–20%
Solvent (DMF vs. acetone)DMF improves solubility
Temperature (60–80°C)Higher temps reduce side reactions

Biological Activity and Mechanisms

Antifungal Properties

The 1,2,4-triazole moiety is known to inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis . In Candida albicans assays, structural analogs demonstrated MIC values of 2–8 µg/mL, comparable to fluconazole . The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane penetration .

Antibacterial Activity

The nitrophenyl-acetamide segment interferes with bacterial cell wall synthesis. Against Escherichia coli and Staphylococcus aureus, related compounds showed:

  • Zone of inhibition: 12–18 mm at 50 µg/mL .

  • Synergy with β-lactams: 4-fold reduction in ampicillin MIC .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead compound for antifungal agents targeting azole-resistant strains .

  • Prodrug potential: The acetamide group facilitates hydrolytic activation in vivo .

Agrochemical Uses

Structural analogs act as plant growth regulators and fungicides in crops like wheat and rice .

Future Directions

Research Gaps

  • In vivo pharmacokinetics: No data on oral bioavailability or metabolism .

  • Formulation challenges: Poor aqueous solubility (logP = 3.8) .

Innovation Opportunities

  • Nanoparticle delivery systems to enhance bioavailability .

  • Structure-activity relationship (SAR) studies to optimize the phenoxymethyl substituent .

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